

# Reasons for the discontinuation of AB-836 clinical development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: ST-836

Cat. No.: B611022

[Get Quote](#)

## AB-836 Clinical Development: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinuation of the clinical development of the hepatitis B virus (HBV) capsid inhibitor, AB-836.

## Frequently Asked Questions (FAQs)

**Q1:** What was the primary reason for the discontinuation of AB-836 clinical development?

The clinical development of AB-836 was discontinued due to clinical safety findings.[\[1\]](#)[\[2\]](#) Specifically, elevations in alanine aminotransferase (ALT) levels were observed in participants. [\[3\]](#)[\[4\]](#)

**Q2:** In which participant population were the safety signals observed?

The ALT elevations were observed in two patients with chronic hepatitis B (cHBV) in the 200 mg dose cohort of the Phase 1a/1b clinical trial.[\[3\]](#)[\[4\]](#)

**Q3:** How significant were the ALT elevations?

The observed ALT elevations were classified as Grade 3.[\[3\]](#) In one patient from a 100mg dose cohort, a transient Grade 3 ALT increase was observed at a single visit, which resolved with

continued dosing and was not associated with any symptoms.[\[5\]](#) However, the elevations in the 200mg cohort were significant enough to warrant discontinuation of the drug's development.

Q4: Was AB-836 effective in reducing HBV DNA?

Yes, AB-836 demonstrated potent antiviral activity. In the Phase 1a/1b clinical trial, once-daily oral dosing for 28 days resulted in significant mean serum HBV DNA declines from baseline.[\[1\]](#) [\[3\]](#)

## Troubleshooting Guide: Managing Elevated ALT in Clinical Trials

Elevated ALT is a common challenge in the clinical development of therapies for liver diseases. Here are some general troubleshooting steps for managing such events, based on common clinical practice:

- Grade 1-2 ALT Elevation (Mild to Moderate):
  - Continue dosing with increased monitoring frequency (e.g., weekly).
  - Review concomitant medications for potential drug-induced liver injury (DILI).
  - Assess for other potential causes of liver injury (e.g., viral infections, alcohol consumption).
- Grade 3-4 ALT Elevation (Severe):
  - Consider dose reduction or temporary interruption of the investigational product.
  - Intensify safety monitoring, including liver function tests (LFTs), bilirubin, and INR.
  - If ALT levels continue to rise or are accompanied by symptoms of liver dysfunction (e.g., jaundice, fatigue, nausea), discontinuation of the investigational product is typically recommended.
  - A thorough investigation into the etiology of the liver injury should be conducted.

## Quantitative Data Summary

The following table summarizes the key efficacy data from the AB-836 Phase 1a/1b clinical trial in patients with chronic hepatitis B.

| Dose of AB-836 (once daily for 28 days) | Mean Serum HBV DNA Decline from Baseline ( $\log_{10}$ IU/mL) |
|-----------------------------------------|---------------------------------------------------------------|
| 50 mg                                   | -2.57[1]                                                      |
| 100 mg                                  | -3.04[1][3]                                                   |
| 200 mg                                  | -3.55[1][3]                                                   |

## Experimental Protocols

### AB-836 Phase 1a/1b Clinical Trial (NCT04775797)

#### Methodology

Objective: To evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of single and multiple doses of AB-836 in healthy subjects and patients with cHBV.

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study consisting of three parts.

- Part 1 (Single Ascending Dose in Healthy Subjects):
  - Healthy adult subjects were randomized to receive a single oral dose of AB-836 or placebo.
  - Multiple cohorts were enrolled at increasing dose levels.
  - Safety, tolerability, and pharmacokinetic parameters were assessed.
- Part 2 (Multiple Ascending Doses in Healthy Subjects):
  - Healthy adult subjects were randomized to receive multiple oral doses of AB-836 or placebo once daily for 10 days.[5]

- Multiple cohorts were enrolled at increasing dose levels.
- Safety, tolerability, and pharmacokinetic parameters were assessed.
- Part 3 (Multiple Doses in cHBV Patients):
  - Non-cirrhotic, treatment-naïve or not currently treated adult patients with cHBV were randomized to receive oral doses of AB-836 (50 mg, 100 mg, or 200 mg) or placebo once daily for 28 days.[1][3][5]
  - Key assessments included safety (adverse events, clinical laboratory tests including LFTs), pharmacokinetics, and antiviral activity (HBV DNA levels).

## Visualizations

### AB-836 Mechanism of Action: HBV Capsid Assembly Inhibition



[Click to download full resolution via product page](#)

Caption: Mechanism of action of AB-836 as an HBV capsid assembly inhibitor.

## AB-836 Clinical Trial Workflow



[Click to download full resolution via product page](#)

Caption: Workflow of the AB-836 Phase 1a/1b clinical trial.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [liverdiseasenews.com](http://liverdiseasenews.com) [liverdiseasenews.com]

- 2. Transaminase Elevations during Treatment of Chronic Hepatitis B Infection: Safety Considerations and Role in Achieving Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Reasons for the discontinuation of AB-836 clinical development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611022#reasons-for-the-discontinuation-of-ab-836-clinical-development]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)